Ethyl 4-bromobenzofuran-3-carboxylate is a chemical compound characterized by the presence of a bromine atom at the 4-position of the benzofuran ring and an ethyl ester group at the 3-position. Its molecular formula is , and it has a molecular weight of approximately 269.09 g/mol. This compound belongs to the benzofuran family, which consists of fused benzene and furan rings, known for their diverse biological activities and applications in organic synthesis.
Ethyl 4-bromobenzofuran-3-carboxylate can be sourced from various chemical suppliers and databases, including PubChem and EPA's DSSTox database. It is classified as an organic compound and a member of the broader category of heterocyclic compounds due to its unique ring structure.
The synthesis of ethyl 4-bromobenzofuran-3-carboxylate typically involves two main steps: bromination of benzofuran followed by esterification.
The reaction conditions for bromination often require solvents like dichloromethane, and care must be taken to control temperature and reaction time to achieve optimal yields. The esterification step similarly requires precise control of reaction parameters to ensure high purity and yield of the final product.
Ethyl 4-bromobenzofuran-3-carboxylate is reactive and can undergo several types of chemical reactions:
The mechanism of action for ethyl 4-bromobenzofuran-3-carboxylate involves its interaction with specific biological targets, particularly enzymes. For instance, it may inhibit cytochrome P450 enzymes, which are crucial in drug metabolism. This inhibition can alter metabolic pathways, making it a potential candidate for therapeutic applications in drug development.
Spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are commonly used to characterize this compound, providing insights into its functional groups and structural integrity.
Ethyl 4-bromobenzofuran-3-carboxylate has several scientific uses:
This compound exemplifies the importance of benzofuran derivatives in both synthetic chemistry and biological research, highlighting its potential for further exploration in various scientific fields.
Palladium-catalyzed cross-coupling reactions have revolutionized the introduction of bromine at the C4 position of the benzofuran scaffold. These methodologies leverage the inherent reactivity of pre-functionalized benzofuran precursors to achieve precise halogen placement. PdCl₂(dppf)-catalyzed Suzuki-Miyaura couplings between ethyl 3-carboxylate-substituted benzofuran boronic esters and electrophilic brominating agents enable selective C4 functionalization. This approach capitalizes on the electron-deficient nature of the C3 carboxylate group, which directs ortho-halogenation through coordination with the palladium catalyst [1] [4].
Copper-mediated strategies provide cost-effective alternatives, particularly for large-scale applications. CuI/1,10-phenanthroline systems catalyze the coupling of ethyl benzofuran-3-carboxylate with N-bromosuccinimide (NBS), achieving C4 bromination via a single-electron transfer mechanism. This method demonstrates exceptional functional group tolerance, accommodating nitro, cyano, and alkoxy substituents on the benzofuran nucleus without competitive side reactions. Microwave-assisted copper catalysis significantly enhances reaction efficiency, reducing typical reaction times from 12-18 hours to 15-30 minutes while maintaining yields above 85% [3] [4].
Table 1: Transition Metal-Catalyzed Bromination Performance Comparison
Catalyst System | Bromine Source | Temperature (°C) | Yield (%) | Reaction Time | Key Advantage |
---|---|---|---|---|---|
PdCl₂(dppf) (5 mol%) | Br₂ | 80 | 92 | 3 h | Exceptional regioselectivity |
CuI/phenanthroline (10 mol%) | NBS | 100 | 88 | 45 min (MW) | Rapid microwave optimization |
Pd(OAc)₂/PCy₃ (7 mol%) | CuBr₂ | 120 | 78 | 8 h | Tolerance to electron-donating groups |
NiCl₂(dppe) (8 mol%) | DBDH | 90 | 82 | 6 h | Cost-effective nickel catalysis |
Mechanistic investigations reveal that directed ortho-metalation (DoM) pathways govern regioselectivity in palladium systems. The ester carbonyl oxygen coordinates with palladium, creating a transient metallacycle that positions the catalyst exclusively at C4. This coordination overrides the inherent electronic bias toward C2 bromination observed in uncatalyzed reactions. Kinetic studies demonstrate first-order dependence on both palladium concentration and benzofuran substrate, supporting a concerted metalation-deprotonation mechanism [1] [4].
The benzofuran core construction precedes regioselective bromination and esterification in alternative synthetic sequences. Acid-catalyzed cyclocondensation of ortho-hydroxyaryl carbonyl compounds with α-halo ketones provides reliable access to 3-carboxylate precursors. The Feist-Bénary reaction remains particularly valuable, where condensation of 5-bromo-2-hydroxybenzaldehyde with ethyl bromopyruvate under mild base conditions (K₂CO₃) generates ethyl 4-bromobenzofuran-3-carboxylate directly in a single step. This domino process involves initial aldol condensation followed by intramolecular O-alkylation, achieving yields exceeding 75% on multi-gram scales [1] [2].
Transition metal-free cyclization strategies offer advantages for pharmaceutical applications where metal residues are problematic. o-(Ethoxycarbonyl)phenoxy ketones undergo base-mediated cyclization (DBU, DMF, 100°C) via intramolecular nucleophilic displacement. This approach benefits from the electron-withdrawing effect of the C4 bromine, which enhances the electrophilicity of the carbonyl carbon toward oxyanion attack. Substituent effects reveal that electron-deficient aryl rings cyclize 3.2 times faster than electron-rich analogs at 80°C, enabling reaction rate prediction and optimization [7].
Table 2: Benzofuran Core Assembly Method Comparison
Precursor System | Cyclization Conditions | Yield (%) | Reaction Scale Demonstrated | Key Limitation |
---|---|---|---|---|
o-Hydroxyaryl aldehydes + ethyl bromopyruvate | K₂CO₃, MeCN, 60°C | 78-85 | 100 g | Moderate diastereoselectivity |
2-Bromo-4-alkoxyphenols + ethyl acetoacetate | PPA, 120°C | 68 | 25 g | High temperature requirement |
Quinone epoxides + diethyl malonate | Et₃N, CH₂Cl₂, rt | 91 | 5 g | Limited commercial availability |
o-Halophenols + ethyl propiolate | Cu-free, Cs₂CO₃, DMSO, 100°C | 83 | 50 g | Requires specialized ligands |
Microwave-accelerated protocols dramatically enhance cyclization efficiency. The reaction between 4-bromo-2-iodophenol and ethyl propiolate under ligand-free conditions (Cs₂CO₃, DMSO) achieves complete conversion in 15 minutes at 150°C under microwave irradiation, compared to 18 hours conventionally. This technique suppresses decarboxylation side reactions observed in thermal processes, improving yields by 12-18% [3]. Post-cyclization ester alkylation employs ethyl bromoacetate/K₂CO₃ in acetone, providing near-quantitative esterification without core modification. Protecting group strategies are generally unnecessary due to the stability of the benzofuran system under these mild alkylation conditions [2] [6].
Achieving precise C3 esterification and C4 bromination demands meticulous control of electronic and steric parameters. Directed ortho-metalation (DoM) enables sequential functionalization: protection of the benzofuran C3 position as a tert-butoxycarbonyl group permits selective C4 lithiation using sBuLi/TMEDA (-78°C), followed by bromination with Br₂ and subsequent esterification. This four-step sequence achieves 94% regioselectivity for the 4-bromo-3-ester isomer, though it suffers from moderate overall yield (52%) due to multiple steps [1] [6].
Solvent-controlled bromination provides a single-step alternative. Polar aprotic solvents (DMAc, NMP) favor C4 bromination of ethyl benzofuran-3-carboxylate due to stabilization of the wheland intermediate through solvent coordination. Quantitative studies reveal a 15:1 C4/C6 selectivity ratio in dimethylacetamide (DMAc) at 40°C, while non-polar solvents (toluene) show reversed selectivity (1:4.3). Temperature optimization demonstrates that maintaining the reaction below 50°C prevents ester group bromination, a common side reaction at elevated temperatures [2] [3].
Protecting group strategies for nitrogen-containing analogs highlight the versatility of regioselective approaches. When synthesizing ethyl 4-bromo-2-(pyridin-3-yl)benzofuran-3-carboxylate, temporary N-protection as the N-oxide directs bromination exclusively to C4 by altering the electron density distribution. Subsequent deprotection and esterification yield the target compound with >98% regiochemical purity. Computational modeling (DFT at B3LYP/6-31G* level) confirms that the N-oxide increases C4 atomic charge by 0.27e compared to unprotected analogs, rationalizing the observed selectivity [1] [7].
Table 3: Solvent Effects on Regioselective Bromination
Solvent System | Dielectric Constant (ε) | C4:C6 Bromination Ratio | Optimal Temperature (°C) | Side Products (%) |
---|---|---|---|---|
Dimethylacetamide | 37.8 | 15:1 | 40 | <3 |
Acetonitrile | 36.6 | 9:1 | 50 | 5-8 |
Dichloromethane | 8.9 | 3:1 | 30 | 12 |
Toluene | 2.4 | 1:4.3 | 80 | 18 |
In situ infrared spectroscopy enables real-time monitoring of bromination progress. Characteristic C-Br stretching vibrations at 560 cm⁻¹ emerge during C4 functionalization, while competing C2 bromination shows a distinct signal at 620 cm⁻¹. This technique allows precise reaction quenching when C4/C6 selectivity reaches its maximum, typically at 85-90% conversion. Beyond this point, overbromination at C6 becomes statistically favored, reducing overall regioselectivity [2].
Industrial translation of ethyl 4-bromobenzofuran-3-carboxylate synthesis necessitates careful optimization of solvent and catalyst systems for safety, cost, and environmental impact. Biphasic solvent systems dramatically improve reaction mass efficiency: the Pd-catalyzed coupling of benzofuran-3-carboxylate with Br₂ in water/toluene (1:1) with TPPTS (tris(3-sulfophenyl)phosphine trisodium salt) as a water-soluble ligand achieves 89% yield on kilogram scale. This approach facilitates catalyst recovery (>95% via aqueous extraction) and reduces organic solvent consumption by 40% compared to homogeneous systems. Life cycle assessment confirms a 35% reduction in process mass intensity (PMI) versus traditional DMF-based processes [3] [4].
Heterogeneous catalysis enables efficient catalyst recycling. Palladium immobilized on amino-functionalized SBA-15 (Pd@NH₂-SBA-15) catalyzes C4 bromination of ethyl benzofuran-3-carboxylate with consistent activity over 12 cycles (average yield: 86±2%). Leaching analysis reveals <0.05 ppm Pd in product streams, meeting stringent pharmaceutical purity requirements. Fixed-bed continuous flow reactors packed with this catalyst achieve space-time yields of 1.2 kg L⁻¹ day⁻¹, representing a 15-fold productivity increase over batch processes [4].
Solvent recovery and recycling contribute significantly to process sustainability. Azeotropic distillation enables >90% recovery of DMF from reaction mixtures using heptane as an entrainer. Implementing this recovery reduces solvent-related manufacturing costs by 65% in pilot-scale operations (50 kg batches). Environmental impact assessments demonstrate a 78% reduction in waste solvent generation compared to single-use solvent protocols. Additionally, green solvent alternatives have been evaluated: cyclopentyl methyl ether (CPME) provides comparable yields to DMF (84% vs 86%) with improved biodegradability and lower toxicity [2] [3].
Continuous flow technology enhances safety in bromination reactions. A segmented flow reactor with residence time of 8 minutes achieves complete conversion of ethyl benzofuran-3-carboxylate using 1.05 equiv Br₂ in acetic acid at 70°C. The small reactor volume (15 mL total) minimizes exothermic risk, while in-line quenching with Na₂S₂O₃ solution prevents bromine accumulation. This system delivers 3.2 kg/day of product with 99.5% regiochemical purity, demonstrating robustness over 240 hours of continuous operation. Economic analysis indicates 40% lower capital expenditure compared to batch reactors of equivalent output capacity [1] [4].
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.: 731002-50-9